molecular formula C18H15NO4 B5726217 3-methylphenyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate

3-methylphenyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate

Cat. No. B5726217
M. Wt: 309.3 g/mol
InChI Key: DZYDYAMBGAEWOF-UHFFFAOYSA-N
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Description

3-methylphenyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound is also known as N-phenyl-4-(3-toluyl)-2,5-dioxopyrrolidine-1-carboxamide and is commonly abbreviated as MDPB.

Mechanism of Action

The mechanism of action of MDPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MDPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MDPB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MDPB has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

MDPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MDPB is also relatively inexpensive compared to other compounds with similar applications.
However, there are also some limitations to the use of MDPB in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. MDPB is also relatively toxic, and precautions should be taken when handling it.

Future Directions

There are several future directions for the study of MDPB. One potential direction is the further investigation of its potential as an anti-inflammatory agent. MDPB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another potential direction is the investigation of MDPB as a chiral auxiliary in asymmetric synthesis. MDPB has shown potential as a versatile and efficient chiral auxiliary, and further research is needed to explore its applications in this field.
In conclusion, MDPB is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDPB and its applications in various fields.

Synthesis Methods

The synthesis of MDPB involves the reaction of 3-methylbenzoyl chloride with N-phenyl-2,5-dioxopyrrolidine-1-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of 3-methylbenzoyl chloride is replaced by the carboxamide group of N-phenyl-2,5-dioxopyrrolidine-1-carboxamide. The resulting product is MDPB, which can be purified by recrystallization.

Scientific Research Applications

MDPB has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a reagent for the synthesis of various compounds, including pyrrolidine derivatives, benzoxazoles, and benzimidazoles. MDPB has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
In addition to its applications in organic chemistry, MDPB has also been studied for its potential pharmaceutical applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. MDPB has also been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

(3-methylphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12-3-2-4-15(11-12)23-18(22)13-5-7-14(8-6-13)19-16(20)9-10-17(19)21/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYDYAMBGAEWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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